(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE
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Overview
Description
(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is an organosilicon compound with the molecular formula C7H17ClO3Si and a molecular weight of 212.75 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
As a silane coupling agent, it is generally used to promote adhesion between dissimilar materials in various applications, such as glass, metals, and fillers .
Mode of Action
The mode of action of (3-Chloro-2-methylpropyl)-trimethoxysilane involves the formation of a durable bond between organic and inorganic materials. The trimethoxysilane group can hydrolyze to form silanols, which can then condense with other silanols or bind to hydroxyl groups on the surface of inorganic materials. The 3-chloro-2-methylpropyl group interacts with organic materials, thus bridging the gap between the two .
Biochemical Pathways
The hydrolysis and condensation reactions it undergoes can be considered part of its biochemical pathway .
Result of Action
The primary result of the action of (3-Chloro-2-methylpropyl)-trimethoxysilane is the formation of a strong and durable bond between organic and inorganic materials. This can enhance the properties of composite materials, such as their mechanical strength, thermal stability, and resistance to environmental degradation .
Action Environment
The action of (3-Chloro-2-methylpropyl)-trimethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture can accelerate the hydrolysis and condensation reactions. Additionally, the pH of the environment can affect the rate of these reactions. The stability of the compound can also be affected by exposure to heat and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE typically involves the reaction of 3-chloro-2-methylpropyl chloride with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: The compound can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Condensation: Often facilitated by catalysts such as acids or bases.
Major Products Formed
Substitution Reactions: Products include substituted silanes.
Hydrolysis: Silanols are formed.
Condensation: Siloxanes are the major products.
Scientific Research Applications
(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds.
Biology: In the modification of surfaces for biological assays.
Medicine: Potential use in drug delivery systems.
Industry: Used in the production of coatings, adhesives, and sealants
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Chloro-2-methylpropyl)dimethoxymethylsilane
Uniqueness
(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring precise surface modifications and strong adhesion properties .
Properties
IUPAC Name |
(3-chloro-2-methylpropyl)-trimethoxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBWSQWFKWFAIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](OC)(OC)OC)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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